5-methyl-1-[(5-methyl-1,2-oxazol-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid 5-methyl-1-[(5-methyl-1,2-oxazol-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1250695-77-2
VCID: VC2854401
InChI: InChI=1S/C9H10N4O3/c1-5-3-7(11-16-5)4-13-6(2)8(9(14)15)10-12-13/h3H,4H2,1-2H3,(H,14,15)
SMILES: CC1=CC(=NO1)CN2C(=C(N=N2)C(=O)O)C
Molecular Formula: C9H10N4O3
Molecular Weight: 222.2 g/mol

5-methyl-1-[(5-methyl-1,2-oxazol-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid

CAS No.: 1250695-77-2

Cat. No.: VC2854401

Molecular Formula: C9H10N4O3

Molecular Weight: 222.2 g/mol

* For research use only. Not for human or veterinary use.

5-methyl-1-[(5-methyl-1,2-oxazol-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid - 1250695-77-2

Specification

CAS No. 1250695-77-2
Molecular Formula C9H10N4O3
Molecular Weight 222.2 g/mol
IUPAC Name 5-methyl-1-[(5-methyl-1,2-oxazol-3-yl)methyl]triazole-4-carboxylic acid
Standard InChI InChI=1S/C9H10N4O3/c1-5-3-7(11-16-5)4-13-6(2)8(9(14)15)10-12-13/h3H,4H2,1-2H3,(H,14,15)
Standard InChI Key BMVUZHMNCQXAKK-UHFFFAOYSA-N
SMILES CC1=CC(=NO1)CN2C(=C(N=N2)C(=O)O)C
Canonical SMILES CC1=CC(=NO1)CN2C(=C(N=N2)C(=O)O)C

Introduction

Physicochemical Properties

Molecular Characteristics

The physicochemical properties of 5-methyl-1-[(5-methyl-1,2-oxazol-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid are summarized below:

PropertyValueSource
Molecular FormulaC9H10N4O3C_9H_{10}N_4O_3PubChem
Molecular Weight222.20 g/molPubChem
Predicted Collision Cross Section (CCS)146.1 Ų ([M+H]+ adduct)PubChemLite

Spectroscopic Data

Spectroscopic characterization methods such as NMR (nuclear magnetic resonance), FTIR (Fourier-transform infrared spectroscopy), and UV-vis absorption are essential for confirming molecular structure. While specific data for this compound are unavailable, analogous triazole derivatives exhibit characteristic peaks corresponding to:

  • Proton environments in the aromatic rings (NMR).

  • Functional group vibrations (FTIR).

Further experimental studies are required to obtain detailed spectroscopic profiles for this molecule.

Synthesis Pathways

General Synthetic Approaches to Triazole Carboxylic Acids

The synthesis of triazole carboxylic acids typically involves click chemistry—a highly efficient reaction between azides and alkynes catalyzed by copper salts . This approach ensures regioselectivity and high yields while minimizing side reactions.

One-Step Synthesis Using β-Ketoesters

A patented methodology describes the preparation of triazole carboxylic acids via reaction between azides and β-ketoesters in the presence of a base . This process circumvents regioselectivity issues associated with unsymmetrical acetylenes.

Proposed Synthesis for the Target Compound

Given its dual heterocyclic structure, the synthesis of 5-methyl-1-[(5-methyl-1,2-oxazol-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid likely involves:

  • Formation of an oxazole precursor through cyclization reactions involving amino alcohols or similar substrates.

  • Coupling with a triazole derivative via methylation or direct azide-alkyne cycloaddition.

Experimental validation remains necessary to optimize reaction conditions and confirm product purity.

Biological Activity and Applications

Antibacterial Studies on Analogous Compounds

Research on related compounds demonstrates significant antibacterial activity against pathogens such as Bacillus subtilis and Vibrio cholerae . Minimum inhibitory concentration (MIC) values for these compounds range from 59.5μg/ml59.5 \mu g/ml to 85μg/ml85 \mu g/ml, indicating potent efficacy.

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